molecular formula C13H18N2O4 B183105 Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate CAS No. 169280-82-4

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate

Cat. No. B183105
M. Wt: 266.29 g/mol
InChI Key: MCQWEDNIHBKKJY-UHFFFAOYSA-N
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Description

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate is a chemical compound with the molecular formula C13H18N2O4 . It contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, and 1 Pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) . This indicates the presence of an ethyl group, a tert-butoxy carbonyl group, an amino group, and a pyridine ring in the structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It is a solid substance .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized as a precursor in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis and characterization of Schiff base compounds. Specifically, a study discussed the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which was then coupled with an aromatic aldehyde to afford corresponding Schiff base compounds. The structural characteristics of these compounds were extensively analyzed using spectroscopic methods and X-ray crystallographic analysis, revealing significant details like intramolecular hydrogen bonding (Çolak et al., 2021).

Novel Synthesis Methods

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate and its derivatives have been central to developing new and efficient synthesis methods for various chemical structures. A study highlighted the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, showcasing the compound's utility in preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Another study discussed an expedient phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate, a related compound, served as a 1,4-dipole synthon to produce adducts with complete regioselectivity and excellent yields, demonstrating the compound's role in advancing synthetic methodologies (Zhu et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWEDNIHBKKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate

CAS RN

169280-82-4
Record name ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
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